Tert-butyl 2-(3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl)piperidine-1-carboxylate Tert-butyl 2-(3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16564751
InChI: InChI=1S/C15H23F3N2O4/c1-13(2,3)24-12(22)20-7-5-4-6-10(20)14(23)8-19(9-14)11(21)15(16,17)18/h10,23H,4-9H2,1-3H3
SMILES:
Molecular Formula: C15H23F3N2O4
Molecular Weight: 352.35 g/mol

Tert-butyl 2-(3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC16564751

Molecular Formula: C15H23F3N2O4

Molecular Weight: 352.35 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl)piperidine-1-carboxylate -

Specification

Molecular Formula C15H23F3N2O4
Molecular Weight 352.35 g/mol
IUPAC Name tert-butyl 2-[3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl]piperidine-1-carboxylate
Standard InChI InChI=1S/C15H23F3N2O4/c1-13(2,3)24-12(22)20-7-5-4-6-10(20)14(23)8-19(9-14)11(21)15(16,17)18/h10,23H,4-9H2,1-3H3
Standard InChI Key LPVVLQQDVSMELK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC1C2(CN(C2)C(=O)C(F)(F)F)O

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s architecture comprises three primary components:

  • Piperidine Ring: A six-membered saturated nitrogen-containing heterocycle that contributes to conformational rigidity and influences pharmacokinetic properties such as bioavailability .

  • Azetidine Moiety: A four-membered nitrogen-containing ring strained by its small size, which enhances reactivity and enables selective chemical modifications . The 3-hydroxy group on the azetidine ring provides a site for hydrogen bonding and further functionalization .

  • Trifluoroacetyl Group: A strong electron-withdrawing substituent that increases hydrophobicity and metabolic stability, often improving binding affinity to biological targets .

The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperidine nitrogen, enabling selective deprotection during multi-step syntheses .

Molecular Descriptors and Spectroscopic Data

  • IUPAC Name: tert-Butyl 2-(3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl)piperidine-1-carboxylate .

  • SMILES: OC1(CN(C1)C(C(F)(F)F)=O)C1N(CCCC1)C(=O)OC(C)(C)C .

  • InChIKey: DBXFIYLGJDPVHA-UHFFFAOYSA-N .

  • Molecular Weight: 352.35 g/mol .

The presence of the trifluoroacetyl group is confirmed by 19F^{19}\text{F} NMR, typically showing a singlet near -75 ppm, while the Boc group’s tert-butyl protons resonate as a singlet at ~1.4 ppm in 1H^1\text{H} NMR .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves sequential reactions to construct the azetidine-piperidine framework and introduce the trifluoroacetyl group:

  • Piperidine-Azetidine Core Formation:

    • A precursor, tert-butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate (CAS 934666-06-5), is synthesized via cyclization reactions. This intermediate lacks the trifluoroacetyl group and has a molecular weight of 256.34 g/mol .

    • Key steps include ring-closing metathesis or nucleophilic substitution to form the azetidine ring .

  • Trifluoroacetylation:

    • The secondary amine on the azetidine ring reacts with trifluoroacetic anhydride (TFAA) under basic conditions (e.g., pyridine or DMAP) to install the trifluoroacetyl group .

    • Reaction conditions: 0–25°C, anhydrous dichloromethane or THF, yielding 60–75% after purification by column chromatography .

Stability and Reactivity

The Boc group is stable under basic and nucleophilic conditions but cleaved by strong acids (e.g., HCl in dioxane) . The trifluoroacetyl group resists hydrolysis under physiological pH but is susceptible to enzymatic cleavage by esterases in vivo, a property exploited in prodrug design .

Physicochemical Properties and Stability

Physical Properties

  • Purity: ≥95% (HPLC) .

  • Solubility: Soluble in dichloromethane, THF, and DMSO; sparingly soluble in water (<0.1 mg/mL) .

  • Storage: Stable for ≥24 months at 2–8°C under inert atmosphere .

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) shows a melting point of 98–102°C, with decomposition above 200°C . The compound is sensitive to prolonged exposure to light, necessitating amber glass storage .

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